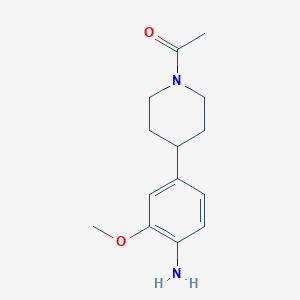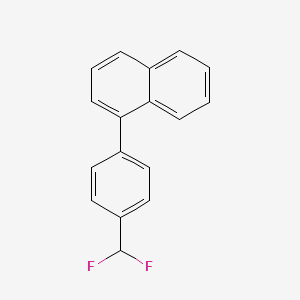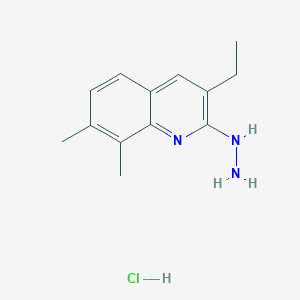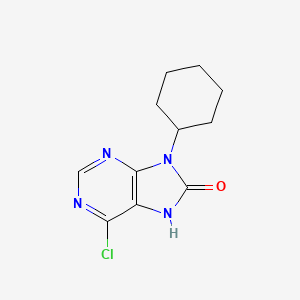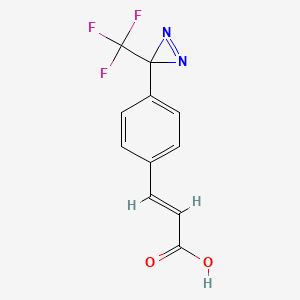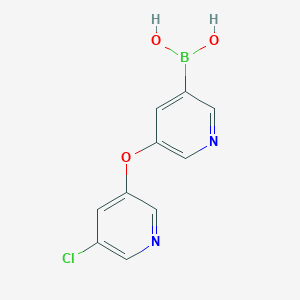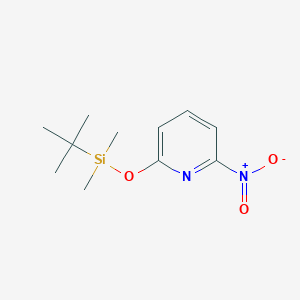
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 6-position and a tert-butyldimethylsilyl (TBS) protected hydroxyl group at the 2-position. This compound is of interest in organic synthesis due to its unique reactivity and protective group chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine typically involves the protection of a hydroxyl group on a pyridine derivative using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry or batch reactors to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or other suitable reducing agents.
Substitution: The TBS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-6-aminopyridine.
Substitution: Formation of 2-hydroxy-6-nitropyridine after TBS removal.
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development due to its ability to undergo selective reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine involves its reactivity due to the presence of the nitro group and the TBS-protected hydroxyl group. The nitro group can participate in redox reactions, while the TBS group provides a protective function, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-6-nitropyridine is unique due to the combination of the nitro group and the TBS-protected hydroxyl group on the pyridine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18N2O3Si |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(6-nitropyridin-2-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-6-7-9(12-10)13(14)15/h6-8H,1-5H3 |
InChI Key |
BGKVDMVQVYTZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)

